molecular formula C14H20FN B1485844 2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline CAS No. 2098092-33-0

2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline

Cat. No. B1485844
CAS RN: 2098092-33-0
M. Wt: 221.31 g/mol
InChI Key: JCQSREQXLDNNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of anilines, such as 2-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline, involves several steps . These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Comprehensive Analysis of “2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” Applications

Methylation of Anilines

2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline: can be used in the methylation of anilines, a process catalyzed by cyclometalated ruthenium complexes . This method is particularly significant in the pharmaceutical industry for the synthesis of bio-active compounds, as N-methylation is often employed to adjust the lipophilicity of compounds, enhancing their biological accessibility .

Hydrogen Autotransfer Reactions

The compound serves as a substrate in hydrogen autotransfer reactions, where it undergoes dehydrogenation to form a more reactive intermediate. This intermediate can then participate in further reactions such as aldol condensation or imine formation, with the final product being formed through hydrogenation .

Benzylic Position Reactions

The benzylic position of 2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is reactive and can undergo various transformations, including free radical bromination and nucleophilic substitution. These reactions are crucial for creating derivatives that have potential applications in material science and synthetic chemistry .

Electrophilic Aromatic Substitution

This compound may also be involved in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of a wide range of aromatic compounds. Such reactions are essential for the production of dyes, pigments, and pharmaceuticals .

Organometallic Reactions

2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline: can act as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic transformations, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .

Synthesis of Fluorinated Compounds

Given the presence of a fluorine atom in its structure, this compound is a valuable precursor in the synthesis of fluorinated derivatives. These derivatives are increasingly important in medicinal chemistry due to their enhanced stability and bioavailability.

properties

IUPAC Name

2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-12-7-3-4-8-13(12)16-11-14(15)9-5-6-10-14/h3-4,7-8,16H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQSREQXLDNNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2(CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.